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L-LEUCINE-N-FMOC (13C6,15N)

Cat. No.: B1580021
M. Wt: 360.36
Attention: For research use only. Not for human or veterinary use.
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Description

Role of Stable Isotope-Labeled Leucine (B10760876) Derivatives in High-Resolution Analytical Techniques

Leucine is an essential amino acid and one of the most abundant in proteins, making its labeled derivatives particularly useful in proteomics. nih.gov L-LEUCINE-N-FMOC (13C6,15N) is a derivative of L-leucine where all six carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. isotope.comsigmaaldrich.com The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group commonly used in solid-phase peptide synthesis, allowing for the controlled, stepwise addition of amino acids to build a peptide chain. sigmaaldrich.com

The heavy isotope labeling of L-LEUCINE-N-FMOC (13C6,15N) makes it a powerful tool in high-resolution analytical techniques. In mass spectrometry, the mass difference between the labeled and unlabeled leucine-containing peptides allows for their clear differentiation and accurate quantification. isotope.comnih.gov This is particularly valuable in quantitative proteomics for measuring protein expression levels and in metabolic flux analysis to trace the flow of metabolites through pathways. creative-proteomics.comnih.gov In NMR spectroscopy, the presence of ¹³C and ¹⁵N enhances spectral resolution and provides detailed structural and dynamic information about peptides and proteins. chempep.comsilantes.com

Historical Context and Evolution of Isotopic Labeling Approaches for Biomolecules

The concept of using isotopes as tracers dates back to the early 20th century, with initial studies employing radioactive isotopes. mdpi.comjst.go.jp While groundbreaking, the use of radioactivity posed safety concerns. nih.gov The development of mass spectrometry by Francis William Aston in 1919 laid the foundation for detecting variations in atomic mass, a principle central to stable isotope labeling. biophysics-reports.org

In the mid-20th century, researchers began to explore the use of stable isotopes in biological research. mdpi.com The development of gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-mass spectrometry (LC-MS) significantly enhanced the ability to separate and analyze complex biological mixtures. nih.govcreative-proteomics.com The introduction of techniques like SILAC in the early 2000s marked a major advancement, providing a robust method for quantitative proteomics. nih.govtaylorandfrancis.com Over the years, the synthesis of a wide array of stable isotope-labeled compounds, including amino acids like L-LEUCINE-N-FMOC (13C6,15N), has become more sophisticated, enabling increasingly complex and precise investigations into the intricate workings of biological systems. chempep.comsigmaaldrich.com

Interactive Data Table: Properties of L-LEUCINE-N-FMOC (13C6,15N)

PropertyValueSource
Chemical Formula (13CH3)213CH13CH213CH(15NH-Fmoc)13CO2H mendelchemicals.com
Molecular Weight 360.36 g/mol isotope.comsigmaaldrich.comisotope.com
CAS Number (Labeled) 1163133-36-5 isotope.comisotope.comclearsynth.com
Isotopic Purity 98-99% for ¹³C and ¹⁵N isotope.comsigmaaldrich.comisotope.com
Appearance Solid sigmaaldrich.com
Applications Biomolecular NMR, Proteomics, Peptide Synthesis isotope.comsigmaaldrich.comisotope.com

Properties

Molecular Weight

360.36

Purity

98%

Origin of Product

United States

Methodological Frameworks for Utilizing L Leucine N Fmoc 13c6,15n

Strategies for Isotopic Incorporation

The incorporation of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) into peptides and proteins can be achieved through two primary strategies: direct chemical synthesis and in vivo or in vitro metabolic labeling.

Solid-Phase Peptide Synthesis (SPPS) for Labeled Peptide Generation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The use of Fmoc-protected amino acids, such as L-LEUCINE-N-FMOC (¹³C₆,¹⁵N), is central to this methodology. researchgate.netevitachem.com In SPPS, the C-terminal amino acid of the desired peptide is anchored to a solid resin support. The peptide chain is then elongated in a stepwise manner by the sequential addition of Fmoc-protected amino acids.

The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid. This protection prevents unwanted side reactions during the coupling step. The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide, typically using a solution of piperidine (B6355638) in a suitable solvent. researchgate.net

Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (in this case, L-LEUCINE-N-FMOC (¹³C₆,¹⁵N)) is activated using a coupling reagent. The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain. researchgate.net

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed. The incorporation of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) at specific positions within the peptide sequence results in a "heavy" peptide with a known mass shift, making it an ideal internal standard for quantitative proteomics applications. qyaobio.comresearchgate.netlifetein.com

Table 1: Properties of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N)

Property Value
Molecular Weight 360.36 g/mol isotope.comisotope.com
Isotopic Purity ¹³C: ≥98-99%, ¹⁵N: ≥98-99% isotope.comlifetein.comeurisotop.com
Chemical Purity ≥98% isotope.comisotope.com

This table summarizes key properties of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) relevant to its use in SPPS and other applications.

Metabolic Labeling in Cellular and In Vitro Systems

Metabolic labeling strategies introduce isotopically labeled amino acids into proteins during their natural synthesis by cellular machinery. thermofisher.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative proteomics. thermofisher.comresearchgate.netfishersci.at In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural, unlabeled amino acid (e.g., ¹²C, ¹⁴N-leucine), while the other is grown in "heavy" medium supplemented with the isotopically labeled counterpart, such as L-Leucine (¹³C₆,¹⁵N). thermofisher.comcreative-biolabs.com The Fmoc protecting group from L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) would need to be removed prior to its use in SILAC media, yielding the free labeled amino acid.

Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins in the second cell population. thermofisher.comacs.org After the desired experimental treatment, the two cell populations are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by mass spectrometry.

Since chemically identical peptides with different isotopic labels co-elute during liquid chromatography and have similar ionization efficiencies, the relative abundance of a protein between the two samples can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. researchgate.netnih.gov Leucine (B10760876) is a suitable amino acid for SILAC due to its high abundance in proteins and its essential nature for most mammalian cell lines. thermofisher.comnih.gov

Table 2: Common Isotopically Labeled Leucine Variants in SILAC

Labeled Leucine Variant Mass Difference (Da)
L-Leucine (¹³C₆) +6
L-Leucine (¹³C₆, ¹⁵N) +7 qyaobio.comlifetein.com
L-Leucine (D₃) +3 lumiprobe.com

This table illustrates the mass shifts introduced by different isotopically labeled versions of leucine commonly used in SILAC experiments.

Cell-free protein expression systems provide an alternative to in-cell methods for producing isotopically labeled proteins. researchgate.netshoko-sc.co.jp These systems utilize cell extracts that contain all the necessary machinery for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.) but lack intact cells.

To produce a protein labeled with L-LEUCINE (¹³C₆,¹⁵N), the de-protected form of the labeled amino acid is added to the cell-free reaction mixture along with the DNA or mRNA template encoding the protein of interest. isotope.com The translational machinery then incorporates the heavy leucine into the newly synthesized protein.

This approach offers several advantages over in-cell expression, including the ability to produce toxic proteins and the direct control over the reaction environment, which can lead to very high labeling efficiency. researchgate.netshoko-sc.co.jp Cell-free systems are particularly useful for producing labeled proteins for structural studies by NMR, where high levels of isotopic enrichment are essential. researchgate.net

Advanced Sample Preparation and Labeling Protocols

Considerations for Isotopic Purity and Fidelity in Labeled Biomolecules

The accuracy and reliability of quantitative proteomics and structural biology studies that employ isotopic labeling depend critically on the isotopic purity of the labeled amino acids and the fidelity of their incorporation into biomolecules. eurisotop.comnih.gov

Isotopic Purity: The isotopic enrichment of the starting material, L-LEUCINE-N-FMOC (¹³C₆,¹⁵N), is a primary determinant of the quality of the final labeled product. Commercially available reagents typically have high isotopic purities, often exceeding 98% or 99% for both ¹³C and ¹⁵N. isotope.comshoko-sc.co.jplifetein.com High purity is essential to minimize the isotopic cluster overlap between light and heavy peptide pairs in mass spectrometry, which simplifies data analysis and improves quantification accuracy.

Fidelity of Incorporation: In metabolic labeling, the fidelity of incorporation can be affected by "scrambling," where the isotopic label from the supplied amino acid is metabolically converted and appears in other amino acids. nih.govnih.gov For example, the nitrogen from ¹⁵N-leucine can be transferred to other amino acids through transamination reactions. nih.gov This can complicate the interpretation of mass spectra. Strategies to mitigate scrambling include the use of auxotrophic cell lines that cannot synthesize the labeled amino acid or the addition of an excess of unlabeled amino acids that are downstream metabolic products of the labeled one. nih.gov

In cell-free systems, scrambling is generally less of a concern due to the more defined and controlled environment. researchgate.net For SPPS, the fidelity is dictated by the accuracy of the synthesis process itself, ensuring the labeled amino acid is incorporated only at the intended positions in the peptide sequence. researchgate.net

Techniques for Differential and Selective Isotopic Enrichment of Leucine Residues

Differential and selective isotopic enrichment of leucine residues in proteins is a powerful strategy in proteomics and structural biology, particularly for studying protein dynamics, interactions, and for simplifying complex NMR spectra. mdpi.com These techniques involve the introduction of isotopically labeled leucine into proteins in a controlled manner, allowing researchers to distinguish specific leucine residues or populations of proteins.

One of the primary methods for achieving selective enrichment is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid, such as leucine. researchgate.netnih.gov One population is fed with the "light" (natural abundance) L-leucine, while the other is fed a "heavy" form, like L-leucine (¹³C₆,¹⁵N). researchgate.net After a certain period, the proteins from both cell populations are harvested, combined, and analyzed by mass spectrometry. The mass difference between peptides containing the light and heavy leucine allows for the relative quantification of protein abundance between the two samples. nih.gov

Key Research Findings from SILAC applications:

Protein Quantification: SILAC has been instrumental in the quantitative analysis of thousands of proteins in a single experiment, providing insights into changes in protein expression in response to various stimuli or in disease states. researchgate.net

Protein Turnover Studies: By introducing the heavy amino acid at a specific time point, researchers can track the rate of synthesis and degradation of individual proteins. For instance, studies using deuterated leucine (d10-leucine) have successfully measured the degradation rates of numerous proteins in human cells. researchgate.netnih.gov

Post-translational Modification Analysis: SILAC can be combined with enrichment strategies for post-translational modifications, such as phosphorylation, to quantify changes in these modifications across different conditions. researchgate.net

Another approach is selective labeling using amino acid precursors . For instance, α-ketoisovalerate can serve as a precursor for the biosynthesis of both leucine and valine. mdpi.com By using isotopically labeled α-ketoisovalerate, researchers can introduce labels specifically into these amino acids. mdpi.com More advanced methods have developed precursor compounds that can selectively label leucine residues without simultaneously labeling valine, providing greater specificity for NMR studies. nih.gov

Techniques for Selective Isotopic Labeling of Leucine:

TechniqueDescriptionKey AdvantagesCommon Applications
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Cells are metabolically labeled by growing them in media containing either a "light" or "heavy" form of an amino acid (e.g., Leucine). researchgate.netnih.govHigh accuracy for in vivo quantitative proteomics; allows for mixing of samples at an early stage, reducing experimental variability. nih.govQuantitative proteomics, protein turnover analysis, post-translational modification studies. researchgate.netnih.gov
Precursor-Directed Labeling Isotopically labeled metabolic precursors of leucine (e.g., α-ketoisovalerate) are supplied to the expression system. mdpi.comAllows for selective labeling of specific amino acid types; can be used to introduce labels into methyl groups for NMR studies. mdpi.comNMR spectroscopy for studying protein structure and dynamics, especially in large proteins. mdpi.com
Amino Acid-Selective Unlabeling (Inverse Labeling) Cells are grown in a uniformly labeled medium (e.g., ¹⁵N-enriched), which is then supplemented with an unlabeled specific amino acid (e.g., L-leucine). researchgate.netSimplifies complex NMR spectra by removing signals from the unlabeled amino acid. mdpi.comresearchgate.netNMR-based structural analysis and resonance assignment. researchgate.net
In Vitro Chemical Labeling Peptides are chemically modified with isotope-coded tags after protein extraction and digestion. acs.orgApplicable to a wide range of sample types, including tissues and clinical samples where metabolic labeling is not feasible. researchgate.netacs.orgQuantitative proteomics, particularly for samples from organisms that cannot be metabolically labeled. researchgate.net

Detailed Research Findings:

Recent advancements have focused on refining these techniques for greater multiplexing and efficiency. For example, the development of N,N-dimethyl leucine (DiLeu) tags offers a cost-effective alternative to traditional isobaric tags for quantitative proteomics. acs.org These tags are chemically attached to peptides and allow for the simultaneous analysis of multiple samples. acs.org Furthermore, research into metabolic precursor compounds has yielded new molecules that can selectively introduce ¹³C and ²H patterns at leucine residues without interfering with valine metabolism, which is particularly beneficial for high-resolution NMR studies of large proteins. nih.gov These selective labeling strategies are crucial for overcoming spectral overlap and for the unambiguous assignment of signals in complex biomolecular systems. mdpi.comresearchgate.net

Applications in Nuclear Magnetic Resonance Nmr Spectroscopy

Elucidation of Protein and Peptide Structural Architectures

Stable isotope labeling with compounds like L-Leucine-N-FMOC (¹³C₆,¹⁵N) is fundamental to modern biomolecular NMR, enabling the determination of high-resolution three-dimensional structures of proteins and peptides in solution. uq.edu.au The enrichment with ¹³C and ¹⁵N overcomes the limitations of spectral complexity and signal overlap inherent in larger biomolecules. uq.edu.au

Main Chain and Side Chain Resonance Assignment Strategies

The first and most critical step in any protein NMR study is the sequence-specific assignment of resonances, which is greatly facilitated by isotopic labeling. whiterose.ac.uk The presence of ¹³C and ¹⁵N allows for the use of a suite of triple-resonance experiments (e.g., HNCO, HN(CA)CO, HNCA, CBCANH) that correlate the amide proton and nitrogen of one residue with the carbons of the preceding residue, forming a continuous chain of connections along the protein backbone. nih.gov

Selective labeling of specific amino acid types, such as leucine (B10760876), simplifies crowded spectra, aiding in the assignment process, especially for larger proteins. acs.orgnih.gov The distinct chemical shifts of the ¹³C nuclei within the leucine side chain (Cβ, Cγ, Cδ1, and Cδ2) provide unambiguous starting points for assigning the side chain resonances. meihonglab.com This specific labeling strategy is particularly advantageous for verifying chemical shift assignments. mpg.de

Below is a representative table of typical ¹³C and ¹⁵N chemical shift ranges for L-leucine residues in a protein, which are critical for the assignment process.

NucleusChemical Shift Range (ppm)
¹⁵N (amide)110 - 135
¹³Cα50 - 65
¹³Cβ35 - 45
¹³Cγ22 - 32
¹³Cδ120 - 30
¹³Cδ220 - 30
¹³C' (carbonyl)170 - 185

This interactive table allows for sorting by nucleus or chemical shift range.

Determination of Three-Dimensional Structures of Biomolecules

Once resonance assignments are complete, the determination of the three-dimensional structure relies on collecting distance and dihedral angle restraints. uq.edu.au The ¹³C and ¹⁵N labels in leucine are central to acquiring these restraints through various NMR experiments.

Nuclear Overhauser Effect (NOE) experiments, such as ¹⁵N-edited and ¹³C-edited NOESY, are the primary source of distance information. acs.org These experiments detect protons that are close in space (typically < 5 Å), and the isotopic labels serve to filter and resolve the signals, making it possible to identify specific proton-proton interactions involving the leucine residues. nih.govnih.gov

The chemical shifts of the leucine side-chain carbons, particularly Cγ and the Cδ methyl groups, are sensitive to the local conformation. nih.govrug.nlresearchgate.net For instance, the difference in the chemical shifts of the two methyl carbons (Cδ1 and Cδ2) can provide information about the χ2 dihedral angle of the leucine side chain. researchgate.net This information serves as a valuable restraint in the structure calculation process. researchgate.net

Characterization of Large Molecular Weight Assemblies

Studying large proteins and molecular assemblies by NMR is challenging due to rapid signal decay and severe spectral overlap. Isotopic labeling with ¹³C and ¹⁵N is indispensable for overcoming these challenges. researchgate.net Specific labeling of leucine residues can significantly simplify the complex spectra of large systems, allowing for the characterization of their structure and interactions. mpg.de

For very large assemblies, perdeuteration (labeling with ²H) is often combined with the reintroduction of protons at specific sites, such as the methyl groups of leucine, valine, and isoleucine. utoronto.ca This approach, known as specific protonation in a deuterated background, dramatically improves spectral quality and has been successfully applied to systems of several hundred kilodaltons.

Investigation of Biomolecular Dynamics

Proteins are not static entities; their function is intrinsically linked to their dynamic behavior. NMR spectroscopy, particularly when coupled with isotopic labeling, is a powerful technique for characterizing molecular motions over a wide range of timescales. utoronto.ca

Analysis of Protein Side-Chain Mobility and Conformational Changes

The side chains of amino acids play crucial roles in protein folding, stability, and function. The ¹³C-labeled methyl groups of leucine are particularly sensitive probes of side-chain dynamics. utoronto.ca NMR relaxation experiments, which measure the rates at which nuclear spins return to equilibrium after being perturbed, provide quantitative information about the amplitude and timescale of side-chain motions. utoronto.ca

By measuring parameters such as the longitudinal (T₁) and transverse (T₂) relaxation times and the heteronuclear NOE of the leucine ¹³C nuclei, it is possible to determine order parameters (S²) that describe the degree of spatial restriction of the side-chain vectors. utoronto.cautoronto.ca A lower S² value indicates greater flexibility. These studies have revealed that the internal motions of leucine side chains are characterized by rapid rotation of the methyl groups and slower motions of the entire side chain. utoronto.ca

The following table summarizes the types of information that can be obtained from ¹³C relaxation studies of labeled leucine residues.

Relaxation ParameterInformation GainedTimescale of Motion
T₁ (Longitudinal Relaxation)Overall molecular tumbling and fast internal motionspicoseconds to nanoseconds
T₂ (Transverse Relaxation)Slower motions and chemical exchangemicroseconds to milliseconds
Heteronuclear NOEAmplitude of fast internal motionspicoseconds to nanoseconds

This interactive table can be sorted by parameter, information, or timescale.

Probing Molecular Interactions and Binding Events

The incorporation of ¹³C and ¹⁵N-labeled leucine allows for the detailed investigation of molecular interactions, such as protein-ligand binding or protein-protein association. acs.org When a ligand binds to a protein, the chemical environment of the amino acid residues at the binding interface is altered, leading to changes in their NMR signals. nih.gov

By monitoring the chemical shifts of the backbone amide and side-chain signals of labeled leucine residues upon titration with a binding partner, it is possible to map the binding site on the protein surface. This technique, known as chemical shift perturbation (CSP), is a robust method for identifying the residues involved in the interaction. nih.gov The magnitude of the chemical shift change can also provide information about the affinity of the interaction.

Furthermore, isotope-edited or -filtered NOE experiments can be used to identify intermolecular contacts between the labeled leucine residues of the protein and the binding partner, providing direct structural evidence of the interaction. acs.org

Methodological Advancements in NMR Utilizing L-LEUCINE-N-FMOC (13C6,15N)

Multi-Dimensional Heteronuclear NMR Spectroscopy

The study of proteins and other large biomolecules by NMR is often hampered by severe signal overlap in simple one-dimensional proton (¹H) spectra. nih.gov Multi-dimensional heteronuclear NMR spectroscopy overcomes this limitation by separating signals across additional dimensions corresponding to the chemical shifts of ¹³C and ¹⁵N nuclei. uoc.grbitesizebio.com The incorporation of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) into a protein sequence ensures that specific leucine residues are enriched with NMR-active nuclei.

This isotopic labeling is essential for a suite of experiments that correlate the chemical shifts of different nuclei. nih.gov For instance, a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment generates a "fingerprint" of the protein, with each peak corresponding to a specific amide group in the protein backbone. bitesizebio.com By introducing ¹³C labeling, three-dimensional (3D) experiments can be performed, which further resolve resonance overlap by spreading peaks across a third, ¹³C-based frequency axis. nih.gov This enhanced signal dispersion is crucial for the sequential assignment of resonances, a critical first step in determining the 3D structure of a protein. uoc.grnih.gov The use of amino acids simultaneously labeled with both ¹⁵N and ¹³C can provide unique backbone assignments from which the sequential assignment process can be extended. nih.gov

Table 1: Common Multi-Dimensional NMR Experiments Enabled by Isotopic Labeling

Experiment NameNuclei CorrelatedPrimary Information Obtained
¹H-¹⁵N HSQC¹H, ¹⁵NBackbone amide (N-H) correlations; protein fingerprint
HNCA¹H, ¹⁵N, ¹³CαSequential backbone resonance assignment (connects amide of residue i to Cα of i and i-1)
HNCACB¹H, ¹⁵N, ¹³Cα, ¹³CβSequential backbone assignment and side-chain identification
HNCO¹H, ¹⁵N, ¹³C'Sequential backbone resonance assignment (connects amide of residue i to carbonyl C' of i-1)

Cryogenic Probe Optimization and Sensitivity Enhancement

A primary challenge in NMR spectroscopy, particularly when observing less sensitive nuclei like ¹³C and ¹⁵N, is the inherently low signal-to-noise ratio. acs.org Cryogenic probe technology addresses this by cooling the detector electronics to extremely low temperatures (typically around 20-30 K), which dramatically reduces thermal noise and can increase sensitivity by a factor of three to four, or even more.

The benefits of cryogenic probes are most fully realized when the sample itself is enriched with NMR-active isotopes. While cryogenic probes enhance sensitivity for natural abundance ¹³C experiments, the signal is vastly improved when the protein is isotopically labeled. acs.org By incorporating L-LEUCINE-N-FMOC (¹³C₆,¹⁵N), researchers ensure that the leucine residues within the protein are nearly 100% enriched with ¹³C and ¹⁵N. This high concentration of the target nuclei, combined with the noise reduction from the cryoprobe, leads to a significant boost in signal intensity. This enhancement allows for the acquisition of high-quality spectra in a fraction of the time required for unlabeled samples, making it feasible to study larger proteins, lower concentration samples, and to perform more complex, multi-dimensional experiments that are essential for detailed structural and dynamic analysis. acs.orgnih.gov

Selective Methyl Labeling and Deuteration Strategies for Spectral Simplification

For proteins with high molecular weights (approaching and exceeding 100 kDa), even multi-dimensional NMR spectra can become intractably complex and suffer from broad lines due to slow molecular tumbling. cortecnet.com A powerful strategy to overcome this challenge is to combine selective isotope labeling with perdeuteration (labeling with deuterium, ²H). nih.gov In this approach, the protein is expressed in a deuterated environment, replacing most protons with deuterons, which are largely "silent" in ¹H NMR experiments. Specific amino acids or parts of amino acids are then re-introduced with ¹H and ¹³C labels.

Methyl groups are particularly effective probes in this context. nmr-bio.com The methyl groups of Isoleucine, Leucine, and Valine (ILV) are often located in the hydrophobic core of proteins, making them sensitive reporters of protein structure and folding. cortecnet.comprotein-nmr.org.uk These groups also exhibit favorable relaxation properties due to their rapid rotation, resulting in sharper NMR signals. cortecnet.com

Specialized labeling schemes use precursors like α-ketoisovalerate to introduce ¹H-¹³C labels specifically at the methyl positions of leucine and valine in an otherwise deuterated protein. protein-nmr.org.ukmpg.deresearchgate.net This method dramatically simplifies the resulting NMR spectrum, as signals only arise from the selectively protonated methyl groups. mpg.de The use of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) is complementary to these methods, particularly in peptide synthesis where a specific leucine must be fully labeled as part of a larger, selectively labeled or deuterated protein segment. This targeted labeling facilitates the measurement of long-range distance restraints through the Nuclear Overhauser Effect (NOE), which are crucial for determining the structure of large protein complexes. protein-nmr.org.uk This combination of deuteration and selective methyl labeling has extended the applicability of NMR to macromolecular systems of up to 1 MDa in size. cortecnet.com

Applications in Mass Spectrometry Ms Based Quantitative Analysis

Proteomic Quantification Methodologies

In proteomics, the ability to accurately quantify changes in protein abundance is paramount to understanding cellular processes. Heavy-labeled amino acids are central to the most robust quantitative MS techniques.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate relative quantification of proteins. nih.govchempep.com The principle involves growing two populations of cells in culture media that are identical except for one essential amino acid. One medium contains the natural, "light" amino acid (e.g., 12C6,14N-Leucine), while the other contains a "heavy," stable isotope-labeled version (e.g., 13C6,15N-Leucine). nih.gov

Over several cell doublings (typically at least five), the heavy amino acid is fully incorporated into all newly synthesized proteins. nih.govchempep.com After this incorporation phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The populations are then combined, proteins are extracted and digested (commonly with trypsin), and the resulting peptides are analyzed by LC-MS/MS. chempep.com

Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer by a specific mass difference corresponding to the incorporated heavy isotope. For a peptide containing one leucine (B10760876) residue labeled with 13C6,15N-Leucine, the mass shift will be 7 Daltons. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the light and heavy peptide pairs. This method minimizes sample handling errors and provides high accuracy for comparing protein expression levels between different cellular states. chempep.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for highly accurate and precise absolute quantification of molecules, including proteins. nih.govshoko-sc.co.jp In proteomics, this is typically achieved using a "bottom-up" approach where the protein of interest is quantified by measuring one or more of its unique ("proteotypic") peptides after enzymatic digestion. mdpi.com

The core of the method involves adding a known quantity of a stable isotope-labeled synthetic peptide, which is identical in sequence to the target native peptide, to the sample. nih.gov L-Leucine-N-FMOC (13C6,15N) is used to synthesize these heavy peptide internal standards. acs.orgisotope.com This labeled peptide acts as an ideal internal standard because it has nearly identical chemical and physical properties to its unlabeled counterpart, ensuring they behave similarly during sample preparation, chromatography, and ionization. acs.org

In the mass spectrometer, the native ("light") and the standard ("heavy") peptides are detected as a pair with a known mass difference. By measuring the ratio of the MS signal intensities of the light peptide to the heavy peptide standard, and knowing the exact amount of the heavy standard added, the absolute concentration of the native peptide can be calculated with high precision. nih.govacs.org

Table 1: Comparison of SILAC and IDMS Techniques Using (13C6,15N)-L-Leucine

Feature Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Isotope Dilution Mass Spectrometry (IDMS)
Quantification Type Relative Absolute
Label Incorporation Metabolic (in vivo, in cell culture) Spiked-in synthetic standard (in vitro)
Standard Used Entire proteome of one cell population is labeled. Chemically synthesized peptide containing (13C6,15N)-L-Leucine.
Primary Application Global, discovery-based proteomics comparing cellular states. Targeted, hypothesis-driven quantification of specific proteins.
Workflow Cells grown in heavy/light media, mixed, then processed. Sample is processed, then spiked with a known amount of heavy standard.

| Key Advantage | High accuracy for relative changes, minimizes experimental variability. | Gold standard for absolute concentration determination. |

While SILAC and IDMS rely on mass differences to distinguish labeled species, isobaric tagging strategies use chemical tags that are identical in mass. These tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), possess a reporter ion region, a balancer region, and a reactive group. Upon fragmentation in the mass spectrometer (MS/MS), the reporter ions yield different masses, allowing for relative quantification.

The use of (13C6,15N)-L-leucine can be complementary to these methods. For instance, a "Super-SILAC" approach combines multiple SILAC-labeled cell lines to create a complex internal standard that better represents the diversity of a tissue sample. chempep.com This SILAC standard, containing proteins with heavy leucine, is then spiked into tissue lysates that can be further labeled with isobaric tags. This hybrid strategy helps improve the accuracy and consistency of multiplexed quantification across many samples by providing a stable internal reference.

Metabolomic and Fluxomic Investigations

Stable isotope tracers like (13C6,15N)-L-leucine are indispensable tools for mapping the flow of atoms through metabolic networks, providing a dynamic view of cellular metabolism that goes beyond static metabolite concentrations.

By introducing a 13C and 15N-labeled substrate like L-leucine into a biological system, researchers can track the journey of its carbon and nitrogen atoms. nih.govnih.gov As the cell metabolizes the labeled leucine, the heavy isotopes are incorporated into various downstream metabolites. By using mass spectrometry to detect the mass shifts in these metabolites, it becomes possible to identify the metabolic by-products and elucidate the active pathways. nih.govpnas.org

For example, tracking the 13C atoms from leucine can reveal its contribution to the tricarboxylic acid (TCA) cycle through its catabolism to acetyl-CoA and acetoacetate. youtube.com This technique, known as Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous identification of nutrient sources and the discovery of novel metabolic pathways in various conditions, such as cancer or metabolic disorders. nih.govpnas.org

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com 13C-Metabolic Flux Analysis (13C-MFA) is considered the gold standard for accurately determining these intracellular fluxes. creative-proteomics.comspringernature.com The method involves feeding cells a 13C-labeled substrate, such as [U-13C6]-Leucine, until the cellular metabolism reaches an isotopic steady state. vanderbilt.edu

At this point, the distribution of 13C atoms across the network's metabolites is measured, typically by analyzing the mass isotopomer distributions of protein-bound amino acids or other key metabolites using MS. researchgate.netnih.gov These experimentally determined labeling patterns are then used as constraints in a computational model of the cell's metabolic network. By fitting the model's predicted labeling patterns to the measured data, the intracellular fluxes can be precisely calculated. creative-proteomics.comnih.gov This provides a detailed, quantitative map of cellular metabolism, revealing how cells reroute metabolic pathways in response to genetic or environmental changes. vanderbilt.edu

Table 2: Research Findings on Leucine Metabolism Using Isotope Tracing

Finding Organism/Cell Type Isotope Used Key Insight
Metabolic By-product Identification Chinese Hamster Ovary (CHO) Cells 13C-Leucine Leucine was identified as a major source of secreted metabolic by-products in cell culture. pnas.org
Cancer Metabolism Reprogramming P493-6 B-cells (Myc-inducible) 13C-labeled glucose and amino acids Oncogenic Myc expression led to a global upregulation of amino acid consumption, including leucine, to fuel mitochondrial metabolism. vanderbilt.edu
Protein Synthesis Measurement Human Muscle Tissue [1-13C]Leucine GC/combustion/IRMS techniques enabled precise measurement of leucine incorporation into specific muscle proteins like myosin heavy chain. nih.gov

| Co-metabolism of Carbon and Nitrogen | Mycobacterium bovis BCG | 13C- and 15N-labeled substrates | A combined 13C15N-MFA approach allowed for simultaneous quantification of both carbon and nitrogen fluxes, identifying key metabolic nodes. nih.gov |

Compound Names Mentioned

Enzyme Kinetics and Reaction Pathway Elucidation

While L-LEUCINE-N-FMOC (13C6,15N) is not directly used in enzyme assays in its protected form, it is a critical precursor for creating tools to study enzyme behavior and metabolic pathways. Researchers use this compound to synthesize specific peptide substrates, inhibitors, or tracers for enzymes.

Enzyme Kinetics: To study the kinetics of a protease, for example, a peptide substrate can be synthesized containing the labeled leucine residue. The enzyme's activity is monitored by adding a known quantity of this "heavy" peptide to a biological sample. As the enzyme cleaves the substrate, the rate of appearance of the resulting "heavy" fragment is measured by mass spectrometry. This stable isotope dilution method allows for precise quantification of enzymatic activity even in complex biological mixtures, as the labeled fragments are easily distinguished from any endogenous, unlabeled fragments.

Reaction Pathway Elucidation: In metabolic studies, peptides or proteins synthesized with L-LEUCINE-N-FMOC (13C6,15N) serve as tracers. Once introduced into a cellular system, the labeled leucine residue can be tracked as it is incorporated into various proteins or metabolites. By analyzing samples at different time points using mass spectrometry, researchers can follow the metabolic fate of the leucine, mapping its journey through complex biochemical pathways and identifying novel protein interactions or degradation products. This provides a dynamic view of protein turnover and metabolic flux.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry is essential for distinguishing between the isotopically labeled compounds and their natural counterparts. The precise mass difference created by the ¹³C and ¹⁵N isotopes allows for accurate detection and quantification.

LC-MS/MS and GC-MS Approaches for Labeled Metabolite Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that separate complex mixtures before detection, providing high specificity and sensitivity.

LC-MS/MS: This is the predominant technique for quantitative proteomics using labeled peptides. A peptide synthesized with L-LEUCINE-N-FMOC (13C6,15N) is used as an internal standard. isotope.comisotope.com This "heavy" peptide is chemically identical to its endogenous "light" counterpart, so it behaves identically during sample preparation and chromatographic separation. However, it is clearly distinguishable in the mass spectrometer due to its higher mass. nih.gov By adding a known amount of the heavy standard to a sample, the ratio of the MS/MS signal intensity of the light peptide to the heavy peptide allows for precise and accurate quantification of the endogenous analyte. This approach, often using Selected Reaction Monitoring (SRM), is a gold standard for targeted protein quantification. nih.govunc.edu

AnalyteIsotopic StatePrecursor Ion (m/z)Fragment Ion (m/z)Mass Shift (Da)
Hypothetical Peptide (e.g., GYL*F)Light (Unlabeled Leucine)453.25340.17+7
Heavy (¹³C₆,¹⁵N-Leucine)460.27347.19

GC-MS: For the analysis of the individual amino acid, the peptide or protein must first be broken down into its constituent amino acids via acid hydrolysis. ucdavis.edunih.gov The protective Fmoc group is removed during this process. The resulting free amino acids, including the labeled leucine, are not volatile and must be chemically modified through derivatization to be analyzed by GC-MS. ucdavis.eduucdavis.edu This technique is particularly useful in metabolic flux analysis, where the isotopic enrichment of specific amino acids within the cellular pool is measured to understand nutrient utilization and metabolic network activity.

TechniqueSample Preparation WorkflowTypical Application
LC-MS/MS1. Synthesize heavy peptide using L-LEUCINE-N-FMOC (13C6,15N). 2. Spike heavy peptide standard into biological sample. 3. Protein digestion (e.g., with trypsin). 4. Chromatographic separation (LC). 5. MS/MS analysis.Targeted protein quantification (e.g., biomarker validation).
GC-MS1. Hydrolyze protein/peptide sample to free amino acids. 2. Purify amino acids (e.g., cation-exchange chromatography). 3. Derivatize amino acids to make them volatile (e.g., esterification). 4. Chromatographic separation (GC). 5. MS analysis.Metabolic flux analysis, determining isotopic enrichment of the free amino acid pool.

Direct Infusion Mass Spectrometry for Rapid Isotopic Profiling

Direct Infusion Mass Spectrometry (DI-MS) is a high-throughput technique where a sample is introduced directly into the mass spectrometer without prior chromatographic separation. When combined with high-resolution mass spectrometry (DI-HRMS), it allows for the rapid profiling of metabolites in complex mixtures. nih.gov

This approach is highly effective for screening and fluxomics studies that use isotopically labeled precursors. nih.gov For instance, if cells are cultured in media containing proteins synthesized with L-LEUCINE-N-FMOC (13C6,15N), DI-MS can provide a quick snapshot of the isotopic enrichment across a wide range of leucine-containing metabolites. By comparing the mass spectra of samples over time, researchers can rapidly assess changes in metabolic fluxes in response to various stimuli or genetic modifications. nih.gov While it lacks the isomer-resolving power of LC-MS, its speed makes it an invaluable tool for large-scale metabolic screening.

FeatureDirect Infusion Mass Spectrometry (DI-MS)LC-MS/MS
ThroughputHigh (seconds to minutes per sample)Lower (minutes to hours per sample)
SeparationNone (direct injection)Physical separation of analytes via liquid chromatography
SpecificityLower (risk of ion suppression, cannot separate isomers)High (separates isomers and reduces matrix effects)
Primary Use CaseRapid, high-level screening of isotopic enrichment and metabolic profilingSpecific, accurate quantification of target molecules

Interdisciplinary Research Domains and Emerging Applications

Integration with Multi-Omics Studies (Proteomics, Metabolomics, Transcriptomics)

The integration of data from proteomics, metabolomics, and transcriptomics—collectively known as multi-omics—provides a comprehensive view of biological systems. nih.gov L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) and its derivatives are pivotal in adding a quantitative, dynamic layer to these studies, particularly in proteomics and metabolomics. chempep.comnih.gov

In proteomics , the compound is used to synthesize isotopically labeled peptides that correspond to specific target proteins. isotope.comisotope.com These peptides, known as AQUA (Absolute QUAntification) peptides, are added in known amounts to biological samples. By comparing the mass spectrometry signal of the heavy, synthetic peptide to its identical, naturally occurring "light" counterpart, researchers can determine the absolute quantity of the target protein in the sample. This method offers high precision and reproducibility, which is essential for validating findings from transcriptomic (mRNA) studies and understanding discrepancies between gene expression and actual protein levels. chempep.comliverpool.ac.uk

Another key proteomic application is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govwikipedia.org While L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) itself is not directly used in cell culture due to the Fmoc group, the underlying labeled amino acid, L-Leucine-¹³C₆,¹⁵N, is a cornerstone of this technique. medchemexpress.comnih.gov In SILAC, cells are grown in media where a standard amino acid is replaced by its heavy isotopic version. yale.edu This metabolically labels the entire proteome. When labeled cells are compared to unlabeled cells under different conditions, the ratio of heavy to light peptide signals in the mass spectrometer reveals changes in protein abundance with high accuracy. yale.edunih.gov

In metabolomics , stable isotope-labeled amino acids serve as tracers to map metabolic pathways and quantify the flux of metabolites. chempep.comlumiprobe.com By introducing L-Leucine-¹³C₆,¹⁵N into a biological system, scientists can track the carbon and nitrogen atoms as they are incorporated into various downstream metabolites. This allows for the precise measurement of amino acid turnover and its contribution to different metabolic processes, providing a functional readout that complements genomic and proteomic data. pharmiweb.com The integration of these datasets helps to build more complete models of cellular function and disease states. nih.gov

Table 1: Applications in Multi-Omics Studies

Research Area Application of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) & Derivatives Key Outcome
Proteomics Synthesis of heavy-labeled peptide standards (AQUA peptides). isotope.com Absolute quantification of specific proteins. cortecnet.com
Metabolic labeling of proteomes in cell culture (SILAC). yale.eduwikipedia.org Relative quantification of global protein expression changes. nih.gov
Metabolomics Use as an isotopic tracer for metabolic flux analysis. chempep.commedchemexpress.com Mapping and quantifying the flow of atoms through metabolic pathways.
Multi-Omics Integration Correlating quantitative protein data with transcriptomic and metabolomic data. nih.gov Building comprehensive models of cellular processes and disease mechanisms. nih.gov

Exploration of Biological Processes

The ability to trace and quantify proteins and their metabolic precursors makes L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) and related compounds invaluable for dissecting fundamental biological processes.

Protein turnover, the balance between protein synthesis and degradation, is fundamental to cellular health (proteostasis). nih.gov Stable isotope tracers like ¹³C₆,¹⁵N-leucine are considered a gold standard for measuring these dynamics in vivo. eurisotop.comnih.gov When an organism is exposed to a labeled amino acid, the rate at which the heavy isotope appears in specific proteins is a direct measure of their synthesis rate. liverpool.ac.uknih.govnih.gov

Researchers can administer the labeled amino acid and collect tissue samples over time. nih.gov Using mass spectrometry, they can determine the ratio of heavy to light peptides for thousands of proteins simultaneously. liverpool.ac.uk This data allows for the calculation of synthesis and degradation rate constants for individual proteins, revealing that different proteins within the same cell can have vastly different turnover rates, from minutes to months. eurisotop.com This approach has provided unprecedented insights into how protein turnover is regulated during development, aging, and in response to physiological stimuli. nih.gov

As an essential amino acid, leucine (B10760876) plays a key role in metabolism. Isotopic tracers like L-Leucine-¹³C₆,¹⁵N are used to follow the metabolic fate of leucine beyond protein synthesis. These studies can quantify how leucine is catabolized for energy, used as a nitrogen donor for the synthesis of other amino acids, or converted into other important biomolecules. nih.gov By tracking the ¹³C and ¹⁵N labels, researchers can delineate the pathways of leucine metabolism and understand how they are altered by diet, exercise, or disease. chempep.compharmiweb.com

Leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation. medchemexpress.com SILAC-based quantitative proteomics, which relies on labeled amino acids like ¹³C₆,¹⁵N-leucine, is a powerful tool for studying such signaling networks. nih.govwikipedia.org For example, researchers can compare the proteomes of cells stimulated with leucine to unstimulated cells. Changes in protein expression or phosphorylation (a key type of signaling modification) can identify downstream targets of the mTOR pathway. nih.gov

Furthermore, the Fmoc-protected form of the compound, L-LEUCINE-N-FMOC (¹³C₆,¹⁵N), is used to synthesize labeled peptides for studying protein-protein interactions (PPIs). creative-peptides.comnih.gov These synthetic peptides can be used as baits in pull-down experiments, where the labeled peptide is used to capture its binding partners from a cell lysate. The interacting proteins can then be identified and quantified by mass spectrometry, helping to map the complex web of interactions that govern cellular function. nih.gov

Novel Research Directions

The precision and versatility of stable isotope labeling are opening doors to new areas of investigation, extending beyond traditional biomedical research.

In environmental science, stable isotope probing (SIP) is a powerful technique used to trace the flow of nutrients and carbon through ecosystems. By introducing a substrate labeled with a heavy isotope (like ¹³C or ¹⁵N) into an environmental sample (e.g., soil, water), scientists can identify which microorganisms consume that substrate.

While less common than using simpler labeled compounds, labeled amino acids like ¹³C₆,¹⁵N-leucine can be used in SIP studies to investigate nitrogen and carbon cycling. This approach helps to answer fundamental questions, such as which organisms in a microbial community are actively synthesizing proteins and how nutrients are transferred through the food web. This provides a functional link between the genetic potential of a microbial community (its metagenome) and its actual metabolic activity in the environment.

Method Development for Biomedical Research and Diagnostic Tool Advancement

The application of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) has been instrumental in the development of robust analytical methods, particularly in biomedical research and the advancement of diagnostic tools. Its primary role is in the synthesis of stable isotope-labeled (SIL) peptides, which are chemically identical to their endogenous counterparts but distinguishable by mass spectrometry (MS). metsol.com This distinction is fundamental to the stable isotope dilution (SID) method, which is considered the gold standard for quantitative proteomics. biosynth.com

In biomedical research, peptides synthesized using this labeled amino acid serve as internal standards for the accurate quantification of proteins in complex biological samples like plasma and tissue. creative-peptides.comnih.gov This accurate measurement is crucial for identifying potential biomarkers for various diseases, including cancer, and for understanding disease mechanisms at a molecular level. adesisinc.comnih.gov For instance, the development of liquid chromatography-mass spectrometry (LC-MS/MS) assays for peptide biomarkers has become a reliable alternative to traditional immunoassays, offering improved selectivity and sensitivity. wiley.com The use of SIL peptides helps to normalize variations that can occur during sample preparation and analysis, leading to more reliable and reproducible results. creative-peptides.com

The advancement of diagnostic tools has also been significantly impacted. By enabling the precise quantification of specific proteins, L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) contributes to the development of targeted proteomic assays, such as selected reaction monitoring (SRM) and multiple reaction monitoring (MRM). biosynth.comcreative-peptides.com These high-sensitivity mass spectrometry techniques allow for the detection and quantification of low-abundance proteins that may be indicative of early-stage diseases. bioanalysis-zone.com The ability to create custom-synthesized labeled peptides allows for the development of assays for virtually any protein of interest, paving the way for personalized medicine where diagnostics can be tailored to an individual's specific molecular profile. nih.gov

Table 1: Applications in Method and Diagnostic Development

Application AreaMethodologyKey Advantage of L-LEUCINE-N-FMOC (13C6,15N)Impact on Biomedical Research/Diagnostics
Quantitative ProteomicsStable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Enables metabolic labeling of proteins for in-vivo quantification. nih.govAllows for accurate comparison of protein expression levels between different cell states (e.g., healthy vs. diseased). nih.gov
Biomarker Discovery and ValidationLC-MS/MS with Stable Isotope Dilution (SID)Serves as an internal standard for precise and accurate quantification of target peptides. biosynth.comcreative-peptides.comFacilitates the identification and validation of protein biomarkers for early disease detection and prognosis. nih.gov
Targeted Proteomic AssaysSelected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Enables the synthesis of heavy-labeled peptide standards for highly sensitive and specific quantification. biosynth.comcreative-peptides.comImproves the development of clinical diagnostic assays with high sensitivity for low-abundance protein targets. dispendix.com
Structural BiologyNuclear Magnetic Resonance (NMR) SpectroscopyThe ¹³C and ¹⁵N labels enhance NMR signals, aiding in the structural determination of peptides and proteins. isotope.comisotope.comContributes to understanding protein structure and function, which is crucial for drug design and understanding disease pathology. researchgate.net

Future Prospects in Analytical Sensitivity and Throughput Enhancement

The future applications of L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) and similar stable isotope-labeled compounds are poised to further revolutionize analytical chemistry, particularly in enhancing sensitivity and throughput. As mass spectrometry instrumentation continues to advance with higher resolution and faster scanning speeds, the need for high-purity internal standards becomes even more critical for achieving accurate quantification. nih.govresearchgate.net

A significant future direction lies in the expansion of high-throughput proteomics. nih.gov The automation of sample preparation and the use of multiplexing strategies, where multiple samples can be analyzed in a single run, are key to increasing the number of samples that can be processed. creative-peptides.com The synthesis of labeled peptide libraries using compounds like L-LEUCINE-N-FMOC (¹³C₆,¹⁵N) will be essential for developing large-scale SRM or MRM assays for targeted proteomics, enabling the rapid screening of numerous biomarker candidates across large patient cohorts. nih.gov

Furthermore, the drive towards personalized medicine will necessitate the development of highly sensitive and specific diagnostic assays that can be performed quickly and cost-effectively. nih.gov The use of stable isotope-labeled peptides as calibrators in MS-based assays is a promising approach to meet these demands, offering a robust and reproducible platform for clinical diagnostics. biosynth.com Emerging applications in areas such as single-cell proteomics and the analysis of post-translational modifications will also benefit from the precision afforded by stable isotope labeling. researchgate.net The integration of these advanced analytical methods into clinical workflows has the potential to transform how diseases are diagnosed and monitored. nih.gov

Table 2: Future Directions and Prospects

Future ProspectEnabling Technology/MethodologyProjected Impact
High-Throughput ScreeningAutomated sample preparation and multiplexed LC-MS/MS assays using labeled peptide libraries. nih.govAccelerated biomarker discovery and validation through the rapid analysis of large sample sets.
Enhanced Analytical SensitivityNext-generation high-resolution mass spectrometry combined with high-purity SIL standards. nih.govDetection of ultra-low abundance biomarkers, enabling earlier disease diagnosis. dispendix.com
Personalized MedicineDevelopment of targeted, quantitative assays for individual patient monitoring. nih.govTailoring of treatments based on an individual's molecular profile and response to therapy. nih.gov
Advanced 'Omics' FieldsApplication in single-cell proteomics, metabolomics, and analysis of post-translational modifications. adesisinc.comresearchgate.netDeeper understanding of cellular heterogeneity and complex biological processes.

Q & A

Q. How should I design SILAC-based experiments using L-Leucine-N-FMOC (¹³C₆,¹⁵N) for quantitative proteomics?

Methodological Answer:

  • Step 1 : Prepare SILAC media by replacing natural leucine with L-Leucine-N-FMOC (¹³C₆,¹⁵N) at a concentration matching the standard cell culture medium (e.g., 0.8 mM for mammalian cells). Ensure isotopic purity (>98%) to avoid label dilution .
  • Step 2 : Validate label incorporation via LC-MS/MS. For example, track mass shifts of +7 Da (¹³C₆) and +1 Da (¹⁵N) in tryptic peptides containing leucine.
  • Step 3 : Use heavy/light ratios to quantify protein abundance changes. Normalize data using software like MaxQuant, accounting for batch effects and technical variability .

Q. What analytical techniques are critical for validating isotopic purity and structural integrity of L-Leucine-N-FMOC (¹³C₆,¹⁵N)?

Methodological Answer:

  • LC-HRMS : Confirm isotopic enrichment by comparing observed vs. theoretical mass-to-charge (m/z) ratios. For example, a ¹³C₆,¹⁵N-labeled leucine will show a +7.0178 Da shift in monoisotopic mass .
  • NMR : Use ¹³C-NMR to verify carbon labeling patterns and detect impurities (e.g., unlabeled FMOC byproducts). Peaks at ~22 ppm (¹³C-methyl groups) confirm correct labeling .
  • HPLC-UV : Monitor FMOC deprotection efficiency (>95%) at 265 nm to ensure proper N-terminal modification .

Advanced Research Questions

Q. How can I resolve contradictions in metabolic flux data when using L-Leucine-N-FMOC (¹³C₆,¹⁵N) in cancer cell studies?

Methodological Answer:

  • Scenario : Discrepancies in labeled mevalonate vs. unlabeled pathways in breast cancer cells.
  • Troubleshooting :
  • Step 1 : Verify media formulation. Cross-check with DMEM/F-12 base to ensure no unlabeled leucine contamination, which dilutes isotopic signals .
  • Step 2 : Perform time-course LC-MS to track label incorporation kinetics. For example, delayed ¹³C enrichment in mevalonate suggests competing pathways (e.g., salvage synthesis) .
  • Step 3 : Use metabolic inhibitors (e.g., statins) to isolate contributions of de novo vs. salvage pathways .

Q. What experimental strategies optimize pulse-chase labeling with L-Leucine-N-FMOC (¹³C₆,¹⁵N) for bacterial cell wall dynamics?

Methodological Answer:

  • Step 1 : Design a pulse phase using ¹³C₆,¹⁵N-labeled leucine in minimal media to maximize incorporation into peptidoglycan precursors (e.g., Lipid II) .
  • Step 2 : Terminate the pulse by washing cells and switching to natural leucine. Collect samples at 0, 15, 30, and 60 mins for LC-MS analysis.
  • Step 3 : Quantify doubly labeled dimers (e.g., 60% at 60 mins) vs. single-labeled species to infer cross-linking rates and cell wall turnover .
  • Validation : Correlate with TEM imaging to confirm structural changes .

Q. How do I address isotopic interference when using L-Leucine-N-FMOC (¹³C₆,¹⁵N) in multiplexed proteomics?

Methodological Answer:

  • Challenge : Overlap between ¹³C₆,¹⁵N-leucine (+7 Da) and other labels (e.g., ²H₄-lysine).
  • Mitigation :
  • Step 1 : Use high-resolution mass spectrometers (Orbitrap Fusion Lumos) to resolve near-isobaric peaks (e.g., 0.02 Da mass accuracy) .
  • Step 2 : Apply MS3-based quantification (e.g., TMTpro) to reduce ratio compression from co-isolated ions .
  • Step 3 : Validate with synthetic peptides containing known ratios of labeled/unlabeled leucine .

Methodological Pitfalls & Solutions

Q. Why might L-Leucine-N-FMOC (¹³C₆,¹⁵N) yield inconsistent labeling in neuronal cell cultures?

  • Cause : Endogenous leucine synthesis via branched-chain amino acid transaminases (BCATs).
  • Solution :
  • Step 1 : Inhibit BCATs with gabapentin (1 mM) to block competing pathways .
  • Step 2 : Use dialyzed FBS to remove unlabeled amino acids .
  • Step 3 : Confirm labeling efficiency via intracellular metabolomics (e.g., ¹³C enrichment in acetyl-CoA) .

Q. How to adapt L-Leucine-N-FMOC (¹³C₆,¹⁵N) for food science applications (e.g., dairy protein quantification)?

  • Application : Isotope dilution mass spectrometry (IDMS) for casein analysis.
  • Protocol :
  • Step 1 : Synthesize casein-specific peptides (e.g., SQSKVL*PVPQKAVPY) with ¹³C₆,¹⁵N-leucine as internal standards .
  • Step 2 : Optimize tryptic digestion (37°C, 18 hrs) to ensure complete release of labeled peptides.
  • Step 3 : Use MRM mode on a QTRAP 6500+ for high-sensitivity detection (LOQ: 0.1 fmol/µL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.